![molecular formula C12H19N5 B11731108 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11731108.png)
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their wide range of applications in medicinal chemistry, agrochemistry, and material science due to their unique chemical properties and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by alkylation reactions. One common method involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with propylamine under acidic conditions to form the desired compound .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs eco-friendly methodologies, including microwave-assisted reactions and the use of heterogeneous catalytic systems. These methods offer advantages such as reduced reaction times, higher yields, and lower environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce various reduced pyrazole derivatives .
Wissenschaftliche Forschungsanwendungen
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- 1-phenyl-1H-pyrazol-4-amine
- 1-methyl-1H-pyrazol-4-amine
- 1-ethyl-1H-pyrazol-3-amine .
Uniqueness
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C12H19N5 |
|---|---|
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
N-[(1-ethylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine |
InChI |
InChI=1S/C12H19N5/c1-3-5-17-10-12(8-15-17)13-6-11-7-14-16(4-2)9-11/h7-10,13H,3-6H2,1-2H3 |
InChI-Schlüssel |
LZRXCMLLDSMSFF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C=C(C=N1)NCC2=CN(N=C2)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


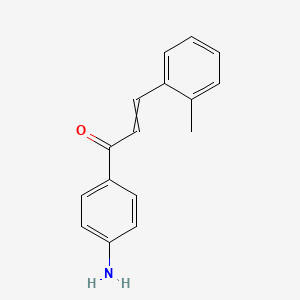
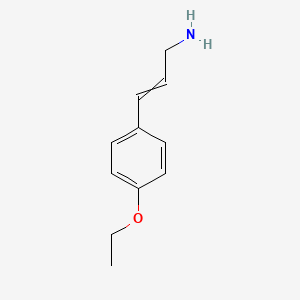
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11731035.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11731036.png)
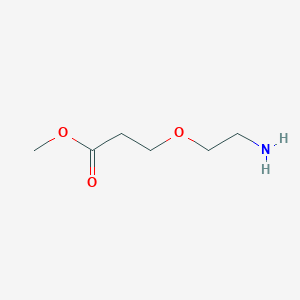
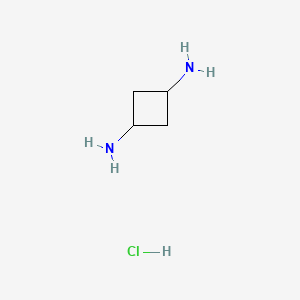
![2-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol](/img/structure/B11731054.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11731070.png)
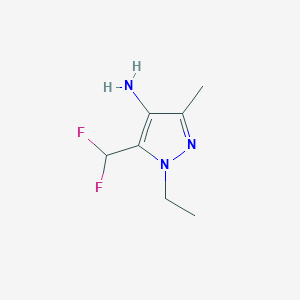
![bis({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11731091.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731092.png)
![6-[3-(dimethylamino)prop-2-enoyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11731101.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731110.png)
![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11731116.png)
